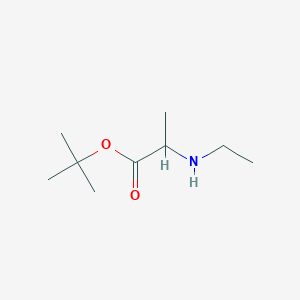![molecular formula C23H18N2O4 B13569628 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13569628.png)
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a pyrrolopyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolopyridine Core: This can be achieved through a series of cyclization reactions involving appropriate starting materials such as substituted pyridines and pyrroles.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in dichloromethane.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Removal of the Fmoc group to yield the free amine.
Aplicaciones Científicas De Investigación
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect reactive sites during chemical reactions, allowing for selective modification of other parts of the molecule. Upon removal of the Fmoc group, the free amine can interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-protected amino acids: These compounds also feature the Fmoc group and are widely used in peptide synthesis.
Pyrrolopyridine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid is unique due to its combination of the Fmoc protecting group and the pyrrolopyridine core. This combination allows for versatile applications in both chemical synthesis and biological research, making it a valuable tool for scientists in various fields.
Propiedades
Fórmula molecular |
C23H18N2O4 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydropyrrolo[3,4-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C23H18N2O4/c26-22(27)21-9-14-11-25(12-15(14)10-24-21)23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,20H,11-13H2,(H,26,27) |
Clave InChI |
SAHZTHJOWGULDF-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC(=NC=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


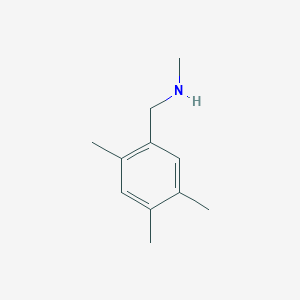
![Tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13569548.png)
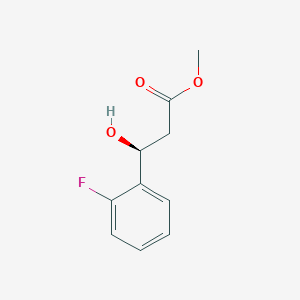
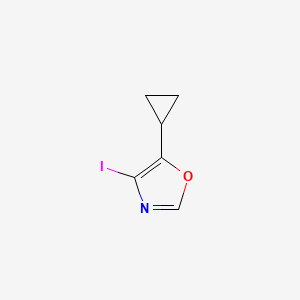

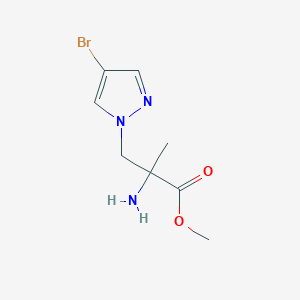


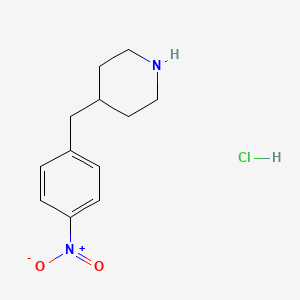
![2-[2-(Phenylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13569590.png)
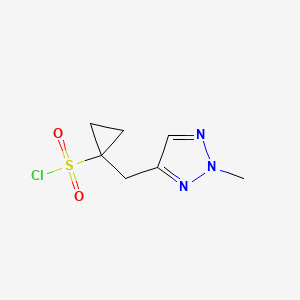

![3-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B13569609.png)
